molecular formula C24H23N3O5S B266710 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266710
M. Wt: 465.5 g/mol
InChI Key: ONUCJLVQRSOLNJ-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research. The compound has been studied for its potential use in various fields, including medicine and agriculture. In

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, leading to the suppression of tumor growth and the regulation of blood glucose levels.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. In cancer cells, the compound can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In diabetic animals, the compound can regulate blood glucose levels by increasing insulin secretion and decreasing insulin resistance.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high potency and selectivity. However, the compound also has some limitations, including its low solubility and stability, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to explore the potential of the compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of the compound as a pesticide for sustainable agriculture. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacokinetic properties.
In conclusion, 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has shown promising results in scientific research. The compound has potential applications in medicine and agriculture and has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The starting materials include 4-methoxybenzaldehyde, isopropyl alcohol, 5-methyl-1,3,4-thiadiazol-2-amine, and 3,4-dihydro-2H-pyrrole-2,5-dione. The reaction is carried out under controlled conditions, and the product is purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

The compound has been studied for its potential use in various fields, including medicine and agriculture. In medicine, the compound has shown promising results in the treatment of cancer and diabetes. In agriculture, the compound has been studied for its potential use as a pesticide.

properties

Product Name

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H23N3O5S/c1-13(2)32-18-11-7-16(8-12-18)21(28)19-20(15-5-9-17(31-4)10-6-15)27(23(30)22(19)29)24-26-25-14(3)33-24/h5-13,20,28H,1-4H3/b21-19+

InChI Key

ONUCJLVQRSOLNJ-XUTLUUPISA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC

SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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